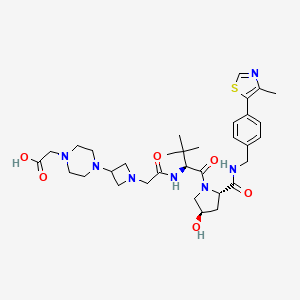
E3 Ligase Ligand-linker Conjugate 85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 85 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system . The conjugate plays a crucial role in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 85 involves several steps, starting with the preparation of the E3 ligase ligand. The ligand is then functionalized to allow for the attachment of a linker. The linker is typically a bifunctional molecule that can connect the E3 ligase ligand to the target protein ligand . The synthetic routes often involve standard organic synthesis techniques, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 85 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction facilitated by the conjugate, where ubiquitin molecules are attached to the target protein.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 and E2 Enzymes: Enzymes that activate and transfer ubiquitin to the E3 ligase.
Major Products
The major product formed from the reactions involving this compound is the polyubiquitinated target protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 85 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 85 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the
Properties
Molecular Formula |
C33H47N7O6S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
2-[4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C33H47N7O6S/c1-21-29(47-20-35-21)23-7-5-22(6-8-23)14-34-31(45)26-13-25(41)17-40(26)32(46)30(33(2,3)4)36-27(42)18-38-15-24(16-38)39-11-9-37(10-12-39)19-28(43)44/h5-8,20,24-26,30,41H,9-19H2,1-4H3,(H,34,45)(H,36,42)(H,43,44)/t25-,26+,30-/m1/s1 |
InChI Key |
AWXUEOWWAYKBIP-DIIXFEDBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



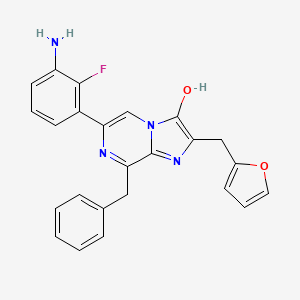

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
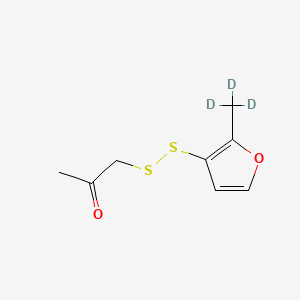
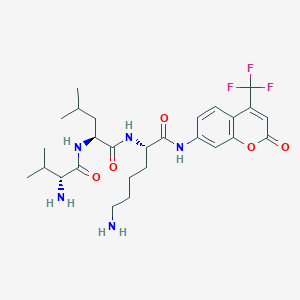

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

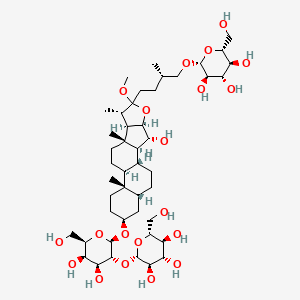



![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
